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Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

Cat. No.: B12407794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral and

physical properties of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. This

guide is intended to equip researchers, scientists, and drug development professionals with the

essential knowledge for utilizing this powerful tool in a variety of applications, including

fluorescence imaging, flow cytometry, and in-vivo studies.

Core Properties of Sulfo-Cy7.5 NHS Ester
Sulfo-Cy7.5 NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the

cyanine family. Its key characteristic is its fluorescence emission in the near-infrared spectrum,

a region where biological tissues exhibit minimal absorbance and autofluorescence. This

property allows for deep tissue penetration and a high signal-to-noise ratio, making it an ideal

candidate for in-vivo imaging. The presence of sulfonate groups enhances its water solubility,

simplifying conjugation reactions in aqueous buffers. The N-hydroxysuccinimide (NHS) ester

functional group allows for the covalent labeling of primary amines on proteins, antibodies, and

other biomolecules.

Spectral and Physical Characteristics
The spectral and physical properties of Sulfo-Cy7.5 NHS ester are summarized in the table

below, providing a quick reference for experimental planning.
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Property Value References

Excitation Maximum (λex) 778 nm [1][2]

Emission Maximum (λem) 797 nm [1][2]

Molar Extinction Coefficient (ε) 222,000 M⁻¹cm⁻¹ [1][2]

Quantum Yield (Φ) 0.21 [2]

Molecular Formula C₄₉H₄₈N₃K₃O₁₆S₄ [1][3]

Molecular Weight 1180.47 g/mol [1][3]

Solubility
Good in water, DMF, and

DMSO
[1][2]

Appearance Dark green solid [1]

Experimental Protocols
This section provides detailed methodologies for the use of Sulfo-Cy7.5 NHS ester in common

laboratory applications.

Protein and Antibody Labeling
This protocol outlines the general procedure for conjugating Sulfo-Cy7.5 NHS ester to proteins

and antibodies.

Materials:

Sulfo-Cy7.5 NHS ester

Protein or antibody to be labeled (in an amine-free buffer such as PBS)

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-9.0

Purification column (e.g., Sephadex G-25)
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Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

Procedure:

Prepare the Protein Solution:

Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[4]

[5]

Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will

compete with the labeling reaction.[4] If necessary, perform a buffer exchange.

Prepare the Dye Stock Solution:

Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening to

prevent moisture condensation.

Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] This

solution should be prepared fresh.

Perform the Labeling Reaction:

While gently stirring, slowly add the calculated amount of the dye stock solution to the

protein solution.

A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[1] The

optimal ratio should be determined empirically for each specific protein.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]

Quench the Reaction (Optional):

To stop the labeling reaction, add the quenching solution to a final concentration of 50-100

mM and incubate for 30-60 minutes at room temperature.

Purify the Conjugate:
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Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with PBS or another suitable

storage buffer.[1][4]

The first colored band to elute will be the Sulfo-Cy7.5-labeled protein.

Logical Workflow for Protein Labeling:

Preparation

Reaction

Purification

Prepare Protein Solution
(2-10 mg/mL in amine-free buffer)

Labeling Reaction
(1-2 hours, room temp, dark)

Prepare Dye Stock Solution
(10 mg/mL in DMSO/DMF)

Quench Reaction (Optional)
(e.g., Tris or Hydroxylamine)

Purify Conjugate
(Size-Exclusion Chromatography)

 If not quenching

Collect Labeled Protein

Click to download full resolution via product page

Caption: Workflow for labeling proteins with Sulfo-Cy7.5 NHS ester.

Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for

ensuring the quality and reproducibility of your conjugates. It can be determined

spectrophotometrically.

Procedure:

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance

maximum of Sulfo-Cy7.5 (approximately 778 nm, Aₘₐₓ).

Calculate the DOL using the following formula:

DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)
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Where:

Aₘₐₓ = Absorbance of the conjugate at ~778 nm.

A₂₈₀ = Absorbance of the conjugate at 280 nm.

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000

M⁻¹cm⁻¹).

ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (222,000 M⁻¹cm⁻¹).

CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of free dye / Aₘₐₓ of

free dye). For Sulfo-Cy7.5, this is approximately 0.09.[1]

An optimal DOL for most antibodies is typically between 2 and 10.[1]

Applications
Sulfo-Cy7.5 NHS ester is a versatile tool for a range of applications that leverage its near-

infrared fluorescence.

In-Vivo Imaging
The deep tissue penetration of NIR light makes Sulfo-Cy7.5-labeled molecules ideal for non-

invasive imaging in small animals.

General Protocol for In-Vivo Imaging with Labeled Antibody:

Animal Preparation: Use mice with a diet low in chlorophyll for at least one week to reduce

autofluorescence.[8]

Probe Administration: Dilute the Sulfo-Cy7.5-labeled antibody in sterile PBS. A typical dose is

1-2 nmol per mouse, administered via tail vein injection (100-200 µL).[8]

Image Acquisition:

Acquire a baseline image before injection to assess background autofluorescence.
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Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to

determine the optimal imaging window.[8]

Use an appropriate NIR imaging system with excitation and emission filters suitable for

Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~780 nm).[2]

Experimental Workflow for In-Vivo Imaging:

Animal Preparation
(Low-fluorescence diet)

Probe Administration
(e.g., Tail vein injection)

Image Acquisition
(NIR imaging system)

Data Analysis

Click to download full resolution via product page

Caption: General workflow for in-vivo imaging with Sulfo-Cy7.5 conjugates.

Fluorescence Microscopy
Sulfo-Cy7.5 conjugates can be used for high-resolution imaging of cellular structures.

General Protocol for Immunofluorescence Staining:

Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize

with 0.1-0.5% Triton X-100 in PBS.[7]

Blocking: Incubate cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes to

reduce non-specific binding.[7]
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Antibody Staining: Incubate the cells with the Sulfo-Cy7.5-conjugated primary or secondary

antibody at the predetermined optimal concentration for 1-2 hours at room temperature or

overnight at 4°C.[7]

Washing: Wash the cells three times with PBS.

Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting

medium and image using a fluorescence microscope equipped with appropriate NIR filter

sets.[7]

Flow Cytometry
Sulfo-Cy7.5-labeled antibodies can be used to identify and sort specific cell populations.

General Protocol for Cell Surface Staining:

Cell Preparation: Harvest cells and resuspend them in a suitable staining buffer (e.g., PBS

with 1-2% BSA) to a concentration of 1 x 10⁶ cells/100 µL.[2]

Fc Blocking: (Optional) Incubate cells with an Fc blocking reagent to prevent non-specific

antibody binding.[2]

Staining: Add the Sulfo-Cy7.5-conjugated antibody at a predetermined optimal concentration

and incubate for 20-30 minutes at 4°C in the dark.

Washing: Wash the cells twice with staining buffer by centrifugation.

Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer

equipped with a laser and detectors capable of exciting and detecting Sulfo-Cy7.5

fluorescence.

Signaling Pathway Visualization (Example):

While Sulfo-Cy7.5 is a labeling reagent and not directly involved in signaling pathways, it can

be used to visualize components of these pathways. For instance, an antibody against a

specific receptor tyrosine kinase (RTK) labeled with Sulfo-Cy7.5 can be used to track the

receptor's localization and expression.
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Ligand

Receptor Tyrosine Kinase
(Labeled with Sulfo-Cy7.5-Ab)

Dimerization & Autophosphorylation

Downstream Signaling Cascade
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Caption: Visualization of an RTK signaling event using a Sulfo-Cy7.5 labeled antibody.

Storage and Handling
Sulfo-Cy7.5 NHS ester (solid): Store at -20°C, desiccated and protected from light.[1]

Dye Stock Solution (in DMSO/DMF): Aliquot and store at -20°C for up to a few weeks. Avoid

repeated freeze-thaw cycles.[1]

Labeled Conjugates: Store at 4°C for short-term use or at -20°C for long-term storage, often

with a cryoprotectant like glycerol. Protect from light.

Conclusion
Sulfo-Cy7.5 NHS ester is a valuable tool for researchers in various fields due to its excellent

spectral properties in the near-infrared range, high water solubility, and reactivity towards

primary amines. This guide provides a solid foundation of its core properties and detailed

protocols for its application. For optimal results, it is recommended to empirically determine the

best conditions for your specific experimental setup, particularly the dye-to-protein ratio for
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labeling reactions. With careful planning and execution, Sulfo-Cy7.5 NHS ester can enable

sensitive and high-resolution visualization of biological processes in vitro and in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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